2,3,5-トリクロロチオフェン

概要

説明

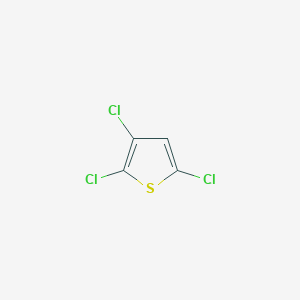

2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the thiophene ring. It is a colorless to yellow liquid with a molecular formula of C4HCl3S and a molecular weight of 187.47 g/mol

科学的研究の応用

2,3,5-Trichlorothiophene has several applications in scientific research:

作用機序

Target of Action

This compound is a type of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom

Mode of Action

One study has shown that 2,3,4-trichlorothiophene, a similar compound, undergoes metal-hydrogen exchange with butyllithium in thf at -78°c . This suggests that 2,3,5-Trichlorothiophene might interact with its targets in a similar manner, but further investigation is required to confirm this.

Biochemical Pathways

Thiophenes are known to be involved in various biological activities, including antibacterial, antifungal, and anti-inflammatory effects . .

Pharmacokinetics

The compound has a molecular weight of 187.47 and exists as a liquid at room temperature . Its boiling point is 110°C at 20mm and it has a density of 1.586 g/cm³

Result of Action

As a thiophene derivative, it may share some of the biological activities associated with other thiophenes, such as antibacterial, antifungal, and anti-inflammatory effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3,5-Trichlorothiophene is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity. For instance, it has a storage temperature of 2-8°C, suggesting that it may be sensitive to heat

生化学分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, 2,5-dichlorothiophene can be further chlorinated using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 2,3,5-Trichlorothiophene often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .

化学反応の分析

Types of Reactions: 2,3,5-Trichlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiophene derivatives with fewer chlorine atoms using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Substitution: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives with fewer chlorine atoms.

類似化合物との比較

- 2,3-Dichlorothiophene

- 2,5-Dichlorothiophene

- 3,4-Dichlorothiophene

- 2,4,5-Trichlorothiophene

Comparison: 2,3,5-Trichlorothiophene is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other chlorinated thiophenes, it exhibits distinct reactivity patterns in substitution and oxidation reactions . Its unique structure also makes it a valuable intermediate for synthesizing specialized thiophene derivatives with tailored properties for specific applications .

生物活性

2,3,5-Trichlorothiophene is a chlorinated thiophene derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological effects of 2,3,5-trichlorothiophene, highlighting its metabolic pathways, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

2,3,5-Trichlorothiophene has the molecular formula and a molecular weight of approximately 249.93 g/mol. Its structure features three chlorine atoms substituted on a thiophene ring, which significantly influences its chemical reactivity and biological interactions.

Metabolic Pathways

Research indicates that 2,3,5-trichlorothiophene undergoes metabolic transformations that can lead to the formation of various metabolites with distinct biological activities. For instance, studies have shown that certain chlorinated aromatic compounds can induce cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Toxicological Studies

Toxicity assessments reveal that exposure to 2,3,5-trichlorothiophene may result in adverse effects on liver function and enzyme activity. A study highlighted that while some chlorinated compounds significantly increased heme oxygenase activity, 2,3,5-trichlorothiophene did not exhibit this effect . This suggests a differential impact on hepatic enzyme induction compared to other chlorinated compounds.

Antimicrobial Properties

Preliminary studies suggest that 2,3,5-trichlorothiophene exhibits antimicrobial activity against various pathogens. The compound's structure may contribute to its ability to disrupt microbial membranes or interfere with metabolic processes in bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that 2,3,5-trichlorothiophene can induce cytotoxic effects in mammalian cell lines. These effects are likely mediated through oxidative stress pathways and may involve the generation of reactive oxygen species (ROS) .

Case Studies

- Hepatotoxicity Case Study : A case study involving occupational exposure to chlorinated solvents noted instances of liver toxicity associated with prolonged exposure to similar compounds. Although specific data on 2,3,5-trichlorothiophene were limited, the findings underscore the importance of monitoring liver function in individuals exposed to chlorinated compounds .

- Microbial Resistance Study : Another study explored the antimicrobial resistance patterns in bacteria exposed to various chlorinated compounds, including 2,3,5-trichlorothiophene. The results indicated a potential for developing resistance mechanisms against these agents over time .

Research Findings Summary Table

特性

IUPAC Name |

2,3,5-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIFHMYTYFPVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169323 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-77-3 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,3,5-trichlorothiophene be used in polymer synthesis?

A2: 2,3,5-Trichlorothiophene can undergo polymerization through dehydrohalogenation when treated with aluminum chloride and cupric chloride []. This reaction leads to the formation of poly-5-chloro-2,3-thienylene, a polymer where the thiophene units are coupled at the 2,3-positions []. This type of coupling is unique and opens up possibilities for developing novel polythiophene materials with potentially distinct properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。